2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(1-3-12)10-8(6-9)2-4-13-10/h5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGDEBEKUQWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of this compound through a series of reactions involving halogenation, nucleophilic substitution, and subsequent cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Key Observations :
Solubility and Stability
- Limited solubility data are available for the target compound. However, structurally related compounds (e.g., acetamide derivatives in ) show moderate water solubility (e.g., 50 mg/mL in water at 25°C), suggesting that the acetonitrile group may reduce hydrophilicity compared to polar groups like carboxylic acids .
Biological Activity
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and research findings.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1461707-00-5
- Molecular Formula : C10H8ClNO
- Molecular Weight : 195.63 g/mol
Structure
The structure of the compound features a benzofuran core with a chloro substituent and an acetonitrile group, which may influence its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties.
Minimum Inhibitory Concentration (MIC) Values
A study reported the following MIC values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Escherichia coli | >100 |
| Bacillus subtilis | 15.60 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Antifungal Activity
The compound has also been evaluated for antifungal activity against Candida albicans. The reported MIC was:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 62.50 |
This indicates moderate antifungal properties, which could be beneficial in treating fungal infections .
Cytotoxic Activity
Preliminary studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 25.0 |
| HeLa (cervical cancer) | 30.0 |
These findings suggest potential applications in cancer therapy, although further investigation is required to elucidate the mechanisms involved .
Study 1: Antibacterial Efficacy
In a comparative study involving various benzofuran derivatives, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to other derivatives tested. The study utilized both agar diffusion and broth microdilution methods to confirm these results .
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that it selectively inhibited the growth of rapidly dividing cells while sparing non-tumor cells, suggesting a targeted action mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
